1,1-Diethoxytridec-2-yne
Description
Structure
3D Structure
Properties
CAS No. |
94088-24-1 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1,1-diethoxytridec-2-yne |
InChI |
InChI=1S/C17H32O2/c1-4-7-8-9-10-11-12-13-14-15-16-17(18-5-2)19-6-3/h17H,4-14H2,1-3H3 |
InChI Key |
HSPGCSUUJFSCEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC#CC(OCC)OCC |
Origin of Product |
United States |
Significance of Alkyne and Acetal Functionalities in Complex Molecule Construction
The power of 1,1-Diethoxytridec-2-yne as a synthetic building block is best understood by first appreciating the distinct roles of its constituent alkyne and acetal (B89532) functionalities.
Alkynes are a cornerstone of organic synthesis, prized for their versatility and reactivity. numberanalytics.commasterorganicchemistry.com As unsaturated hydrocarbons containing at least one carbon-carbon triple bond, they serve as a rich source of electrons, making them susceptible to a wide array of chemical transformations. numberanalytics.comwikipedia.org The linear geometry of the sp-hybridized carbon atoms in an alkyne provides a unique structural motif. wikipedia.org More importantly, the triple bond can be selectively transformed into a variety of other functional groups, including alkanes, alkenes (with control over cis or trans stereochemistry), ketones, and carboxylic acids. numberanalytics.commasterorganicchemistry.com This ability to act as a "blank canvas" makes alkynes invaluable precursors in the synthesis of complex molecules, natural products, and pharmaceuticals. numberanalytics.commasterorganicchemistry.com Both terminal and internal alkynes are crucial, with internal alkynes, such as the one found in this compound, offering greater stability compared to their terminal counterparts. fiveable.me The development of methods for creating internal alkynes, such as through cross-dehydrogenative coupling, remains a key area of research. nih.gov
Acetals, on the other hand, are primarily revered for their role as protecting groups for aldehydes and ketones. jove.comchemistrysteps.comtotal-synthesis.com A key challenge in synthesizing complex molecules that contain multiple functional groups is preventing unwanted side reactions. jove.com For instance, if a molecule contains both a ketone and an ester, and only the ester is meant to be reduced, the more reactive ketone must be temporarily masked. chemistrysteps.com This is where the acetal functionality excels. Formed by the reaction of a carbonyl compound with two equivalents of an alcohol under acidic conditions, acetals are stable and unreactive in neutral to strongly basic environments and are resistant to nucleophiles, oxidizing agents, and reducing agents. jove.comlibretexts.org This inertness allows chemists to perform a wide range of reactions on other parts of the molecule without affecting the protected carbonyl. total-synthesis.com Crucially, the protection is reversible; the acetal can be easily and cleanly converted back to the original aldehyde or ketone by treatment with aqueous acid. jove.commasterorganicchemistry.com This "put on and take off" capability makes acetals an indispensable tool in multi-step organic synthesis. chemistrysteps.com
Overview of 1,1 Diethoxytridec 2 Yne S Structural Features and Research Relevance
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. egrassbcollege.ac.indeanfrancispress.com This process identifies key bond disconnections and strategic functional group interconversions to devise a viable synthetic pathway.
Key Disconnections and Strategic Bonds
For this compound, a primary retrosynthetic disconnection can be made at the C-C bond between the alkyne and the adjacent alkyl chain. This leads to two key synthons: a propagylic synthon bearing the 1,1-diethoxy acetal and a C10 alkyl synthon. A logical synthetic equivalent for the propagylic portion is propargyl alcohol, while the C10 unit can be derived from a functionalized iodoalkane, such as 1,1-diethoxy-10-iododecane. nih.gov This C10 + C3 strategy is a common approach for assembling such molecules. nih.gov
The formation of the carbon-carbon bond between these two fragments in the forward synthesis would typically involve the alkylation of a lithium acetylide. nih.gov This highlights the strategic importance of the bond between the second and third carbon of the tridec-2-yne chain.
Alkylation Reactions in the Synthesis of Alkynes Featuring Acetal Moieties
Alkylation of terminal alkynes is a fundamental carbon-carbon bond-forming reaction in organic synthesis. utexas.edulibretexts.org When the alkyne also contains an acetal moiety, careful selection of reaction conditions is necessary to avoid unwanted side reactions.
Lithium Alkyne Alkylation Methodologies
The generation of a lithium acetylide from a terminal alkyne is typically achieved by treatment with a strong base, such as an organolithium reagent like n-butyllithium (n-BuLi). researchgate.netthieme-connect.de This creates a potent nucleophile that can react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond. masterorganicchemistry.com For the synthesis of molecules like this compound, the lithium salt of a protected propargyl alcohol can be alkylated with a suitable alkyl halide. nih.gov The reaction is often carried out in an inert solvent like tetrahydrofuran (B95107) (THF), sometimes with the addition of hexamethylphosphoramide (B148902) (HMPA) to improve the reactivity of the lithium reagent. nih.govresearchgate.net The use of primary iodides as alkylating agents generally provides excellent yields. researchgate.net
Preparation of Functionalized Alkyl Halide Precursors (e.g., 1,1-Diethoxy-10-iododecane)
The synthesis of the key C10 precursor, 1,1-diethoxy-10-iododecane, begins with a commercially available starting material, 10-bromo-1-decanol. nih.govpsu.edu The synthesis involves a three-step sequence:
Oxidation: The primary alcohol of 10-bromo-1-decanol is oxidized to the corresponding aldehyde, 10-bromodecanal (B1278384). nih.gov A common reagent for this transformation is pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane (B109758) (CH2Cl2). nih.gov
Acetal Protection: The resulting aldehyde is then protected as a diethyl acetal. This is typically achieved by reacting 10-bromodecanal with triethyl orthoformate in the presence of an acid catalyst, such as p-toluenesulfonic acid, in anhydrous ethanol. nih.gov
Halogen Exchange: The bromo-acetal is converted to the more reactive iodo-acetal by treating it with sodium iodide in acetone. This reaction, known as the Finkelstein reaction, proceeds via nucleophilic substitution, where the iodide ion displaces the bromide ion.
This sequence provides the necessary functionalized alkyl halide precursor for the subsequent alkylation step. nih.govpsu.edu
Olefination and Hydroboration-Protonolysis in Alkyne Functionalization
While not directly involved in the primary synthesis of the this compound backbone, olefination and hydroboration-protonolysis are crucial reactions for the further functionalization of related alkyne structures, particularly in the synthesis of conjugated dienes and enynes which are common in insect pheromones. nih.govmdpi.com
For instance, a related compound, 13,13-diethoxytridec-2-ynal, can undergo a cis-Wittig olefination reaction with a phosphorane to create a (Z)-en-yne system. nih.govmdpi.com The Wittig reaction is a powerful tool for forming carbon-carbon double bonds with stereochemical control. nih.gov
Hydroboration-protonolysis is a method for the stereoselective reduction of alkynes to cis-alkenes. nih.govnih.govrsc.org The reaction involves the syn-addition of a borane (B79455) reagent across the triple bond, followed by treatment with a proton source to replace the boron with a hydrogen atom. nih.gov This allows for the controlled formation of Z-configured double bonds within a larger molecular framework. nih.gov
Transition Metal-Catalyzed Carbon-Carbon Bond Forming Reactions in this compound Assembly
Transition metal catalysis offers a powerful and versatile alternative for the formation of carbon-carbon bonds in the synthesis of alkynes and their derivatives. mdpi.comdtic.miltsukuba.ac.jp While the lithium alkyne alkylation is a classic approach, transition metal-catalyzed cross-coupling reactions provide a complementary and often more efficient route. nih.gov
Palladium-catalyzed cross-coupling reactions, in particular, are widely used for the formation of C(sp)-C(sp3) bonds. nih.gov For example, a Sonogashira-type coupling could potentially be employed, which involves the coupling of a terminal alkyne with an organohalide in the presence of a palladium catalyst and a copper co-catalyst. tandfonline.com
Furthermore, transition metals can catalyze the addition of various reagents across the alkyne triple bond, enabling diverse functionalization. nih.govacs.orgresearchgate.net For instance, gold(I) catalysts can activate alkynes towards the addition of alcohols to form acetals. acs.org While not a direct C-C bond formation, this highlights the utility of transition metals in manipulating alkyne functionality. The synthesis of 1,3-conjugated dienyl boron compounds, for example, heavily relies on transition metal-catalyzed cross-coupling reactions of organometallic reagents with alkynes. sioc-journal.cn
The choice of catalyst and reaction conditions can significantly influence the regio- and stereoselectivity of these transformations, making transition metal catalysis an indispensable tool in modern organic synthesis. acs.org
Modern Flow Chemistry Approaches to this compound Synthesis
Flow chemistry, or continuous flow processing, has emerged as a powerful technology in chemical synthesis, offering numerous benefits over conventional batch methods. durham.ac.uk These advantages include superior heat and mass transfer, precise control over reaction time and temperature, enhanced safety when handling reactive intermediates, and straightforward scalability. durham.ac.ukrsc.org While specific literature on the dedicated flow synthesis of this compound is not extensively documented, the synthesis of its structural components—alkyne chains and acetal functional groups—is well-established in flow chemistry.
The construction of 1,1-diethoxy-2-alkynes can be envisioned through a multi-step flow process. Acetalization, the formation of the diethoxy group, is readily adaptable to continuous flow. researchgate.netgoogle.comupb.ro For instance, the reaction of an aldehyde or ketone with an alcohol in the presence of a solid acid catalyst can be performed in a packed-bed reactor. google.com This setup allows for the continuous conversion of starting materials to the acetal with easy separation of the catalyst.
The alkyne moiety can also be synthesized or modified using flow-based methods. For example, the Huisgen azide-alkyne cycloaddition, a cornerstone of "click chemistry," has been successfully implemented in flow reactors, sometimes using the reactor material itself as a catalyst source. rsc.orgacs.org While not directly forming the alkyne, this demonstrates the feasibility of performing reactions on the alkyne group in a continuous manner. Furthermore, transformations of aldehydes to terminal alkynes have been developed as one-pot procedures, which are amenable to translation into a continuous flow system. organic-chemistry.org
A hypothetical flow synthesis of this compound could involve the following conceptual steps:
Alkyne Formation/Functionalization in Flow: A starting alkyne is functionalized or an alkene is converted to an alkyne in a continuous reactor.
Acetalization in Flow: The resulting intermediate is then passed through a second reactor module for continuous acetalization.
This integrated, multi-step flow synthesis would minimize manual handling of intermediates and allow for a streamlined production process. rsc.org
To illustrate the potential benefits, a comparison between a traditional batch synthesis and a conceptual flow synthesis for a generic 1,1-diethoxy-2-alkyne is presented below.
| Parameter | Traditional Batch Synthesis | Conceptual Flow Synthesis |
| Reaction Time | Several hours to days | Minutes to hours |
| Temperature Control | Prone to hotspots and gradients | Precise and uniform |
| Scalability | Difficult, requires re-optimization | Straightforward by extending run time |
| Safety | Handling of unstable intermediates | In-situ generation and consumption |
| Reproducibility | Can be variable | High |
This table highlights the significant improvements in efficiency, safety, and control that flow chemistry can offer for the synthesis of compounds like this compound.
Stereoselective Synthesis Methodologies for this compound Derivatives
Stereoselective synthesis is a critical area of organic chemistry focused on the preferential formation of one stereoisomer over another. masterorganicchemistry.comwvu.edu This control is paramount when synthesizing chiral molecules, as different enantiomers or diastereomers can exhibit vastly different biological activities or material properties. While this compound itself is achiral, its derivatives can possess stereogenic centers, making stereoselective synthesis a key consideration for creating functional analogs.
The alkyne group in this compound serves as a versatile handle for introducing chirality. Various stereoselective reactions can be performed on alkynes to generate chiral products with high stereochemical purity. rsc.orglibguides.com These methods often employ chiral catalysts or reagents to control the three-dimensional arrangement of atoms in the product.
Key stereoselective methodologies applicable to the functionalization of the alkyne in this compound derivatives include:
Asymmetric Hydrofunctionalization: This involves the addition of a hydrogen atom and a heteroatom across the triple bond. For example, asymmetric hydroamination or hydroalkoxylation can introduce a nitrogen or oxygen-containing group, respectively, creating a new stereocenter. Rhodium-catalyzed asymmetric hydroximation of alkynes has been shown to produce enantioenriched isoxazolines. chinesechemsoc.org
Stereodivergent Functionalization: These strategies allow for the selective synthesis of either the (E)- or (Z)-alkene isomer from an alkyne, which can then be further functionalized. rsc.org For example, the semi-hydrogenation of alkynes using different catalysts can yield either the cis- or trans-alkene with high selectivity. libguides.com
Asymmetric Cycloadditions: The alkyne can act as a dipolarophile or dienophile in cycloaddition reactions. The use of a chiral catalyst can direct the formation of a specific enantiomer of the resulting cyclic product.
Asymmetric Multifunctionalization: Recent advances have enabled the simultaneous addition of multiple functional groups across the alkyne in a stereoselective manner, often through photoredox or organocatalysis. nih.govresearchgate.net
The following table summarizes some potential stereoselective reactions that could be applied to the alkyne functionality of this compound to generate chiral derivatives.
| Reaction Type | Reagents/Catalyst | Potential Chiral Product | Stereochemical Control |
| Asymmetric Hydrogenation | Chiral Rh or Ru complexes, H₂ | Chiral alkane | Enantioselective |
| Asymmetric Hydroboration | Chiral borane reagents | Chiral vinylborane/alcohol | Diastereoselective/Enantioselective |
| Asymmetric Hydrosilylation | Chiral transition metal catalysts, silanes | Chiral vinylsilane | Enantioselective |
| [3+2] Cycloaddition | Chiral catalyst, azides or nitrones | Chiral triazoles or isoxazolines | Enantioselective |
These methodologies provide a powerful toolkit for the synthesis of a diverse range of stereochemically defined derivatives of this compound, opening avenues for the exploration of their potential applications in various scientific fields.
Reaction Mechanisms and Kinetics of 1,1 Diethoxytridec 2 Yne Transformations
Mechanistic Pathways of Alkyne Addition Reactions Involving 1,1-Diethoxytridec-2-yne
The electron-rich nature of the alkynyl group makes it susceptible to a variety of addition reactions. The specific mechanistic pathway depends on the nature of the reagents and reaction conditions.
The thiol-yne reaction is a prominent example of a radical addition to an alkyne, valued for its efficiency and adherence to "click chemistry" principles. wikipedia.orgd-nb.info This reaction involves the addition of a thiol (R-SH) across the alkyne in this compound. The process is typically initiated by radicals generated from a photoinitiator with UV light or a thermal initiator. wikipedia.org
The mechanism proceeds via a two-cycle process d-nb.info:
Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol.
Propagation (First Addition): The thiyl radical adds to the alkyne moiety of this compound. This addition is an anti-Markovnikov process, where the radical adds to the less substituted carbon of the triple bond, leading to a vinyl sulfide (B99878) intermediate. wikipedia.orgnih.gov This step can produce a mixture of (E/Z)-alkenes. wikipedia.org
Chain Transfer (First Addition): The resulting vinyl radical abstracts a hydrogen atom from another thiol molecule, forming the vinyl sulfide product and regenerating a thiyl radical, which continues the chain reaction.
Propagation (Second Addition): If excess thiol is present, the thiyl radical can add to the newly formed vinyl sulfide, initiating a second addition.
Chain Transfer (Second Addition): The resulting radical abstracts a hydrogen from another thiol, yielding a 1,2-dithioether adduct. wikipedia.org
The regioselectivity of the initial addition can be influenced by the choice of catalyst and reaction conditions. d-nb.infonih.gov
Table 1: Products of Thiol-Yne Reaction with this compound
| Reactant Ratio | Expected Product | Addition Type |
| 1:1 Alkyne:Thiol | (E/Z)-1,1-Diethoxy-3-(alkylthio)tridec-2-ene | Mono-addition |
| 1:2 Alkyne:Thiol | 1,1-Diethoxy-2,3-bis(alkylthio)tridecane | Di-addition |
Electrophilic Addition: Alkynes, being electron-rich, readily undergo electrophilic addition reactions. libretexts.org For a conjugated diene, the addition of an electrophile like HBr proceeds by protonating one of the double bonds to form the most stable carbocation intermediate, which is often resonance-stabilized. libretexts.orgyoutube.com In the case of this compound, the addition of a hydrogen halide (HX) would begin with the attack of the pi electrons of the triple bond on the electrophilic hydrogen. youtube.com This protonation step follows Markovnikov's rule, leading to the formation of a vinylic carbocation on the more substituted carbon (C-2), which is stabilized by the adjacent oxygen atoms of the acetal (B89532) group. The subsequent attack by the halide nucleophile (X⁻) on the carbocation completes the addition, yielding a vinyl halide. libretexts.orgchemistrysteps.com
Nucleophilic Addition: Nucleophilic addition to alkynes typically requires the alkyne to be "activated" by an adjacent electron-withdrawing group, such as a carbonyl or ester. nih.govresearchgate.net The triple bond in this compound is not activated in this manner, making it generally unreactive toward soft nucleophiles under neutral conditions. However, reactions with strong nucleophiles or under basic conditions can proceed. For instance, the addition of organometallic reagents or the use of base-catalyzed processes with nucleophiles like thiols can facilitate addition. nih.gov The mechanism of a base-catalyzed thiol-yne Michael addition can proceed via different pathways depending on the nucleophilicity of the catalyst. nih.gov
Cycloaddition Reactions of this compound and Related Acetylenic Compounds (e.g., Diels-Alder)
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In this context, acetylenic compounds like this compound can serve as the dienophile, reacting with a 4-π-electron diene. The reaction is a concerted, pericyclic process that forms two new sigma bonds simultaneously. wikipedia.org
The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. organic-chemistry.orglibretexts.org Studies on related compounds, such as 1,1-diethoxyalk-3-yn-2-one derivatives, show they are valuable dienophiles in Diels-Alder reactions. researchgate.net While this compound lacks a strongly activating group like the ketone in these analogues, it can still participate in cycloadditions, particularly with electron-rich dienes or under thermal or Lewis acid-catalyzed conditions. libretexts.org The reaction with a simple diene like 1,3-butadiene (B125203) would yield a substituted 1,4-cyclohexadiene (B1204751) derivative.
Reactivity of the Acetal Functional Group in this compound
The 1,1-diethoxyethyl group is an acetal, which functions as a protecting group for a ketone. Acetals are stable under neutral and basic conditions but are readily hydrolyzed in the presence of acid. youtube.comchemtube3d.com
Deprotection: The primary reaction of the acetal group is acid-catalyzed hydrolysis to regenerate the parent carbonyl compound. The mechanism involves the following steps youtube.comyoutube.com:
Protonation of one of the acetal oxygen atoms by an acid catalyst (e.g., H₃O⁺).
Elimination of ethanol (B145695) to form a resonance-stabilized oxocarbenium ion.
Nucleophilic attack by a water molecule on the carbocation.
Deprotonation to form a hemiacetal intermediate.
Repetition of these steps (protonation of the second ethoxy group, elimination of ethanol, and nucleophilic attack by water) leads to the formation of a gem-diol, which rapidly equilibrates to the corresponding ketone, tridec-2-yn-1-one.
Functional Group Interconversion (FGI): FGI is the process of converting one functional group into another. vanderbilt.eduimperial.ac.ukscribd.com The acetal group in this compound is a masked ketone. Deprotection via hydrolysis reveals the ketone, which can then be subjected to a wide range of subsequent transformations, such as reduction to an alcohol, nucleophilic addition to the carbonyl, or conversion to an imine. This two-step process of deprotection followed by reaction allows for selective modification at that position of the molecule.
Table 2: Functional Group Interconversion via Acetal Deprotection
| Starting Functional Group | Reagents | Intermediate Functional Group | Potential Subsequent Reactions |
| Diethyl Acetal | H₃O⁺, H₂O | Ketone | Reduction (e.g., with NaBH₄), Grignard reaction, Wittig reaction |
Kinetic Studies of Key Reactions Involving this compound
Specific kinetic data for reactions involving this compound are not extensively documented in the literature. However, the kinetics of the discussed reaction classes can be inferred from general principles and studies of analogous systems.
Thiol-Yne Reactions: The kinetics of radical thiol-yne reactions are dependent on factors such as the efficiency of radical initiation (initiator concentration and light intensity for photoinitiation) and the rates of the propagation and chain transfer steps. researchgate.net The electronic nature of the alkyne can also influence the rate of thiyl radical addition. researchgate.net
Diels-Alder Reaction: The kinetics of Diels-Alder reactions are highly sensitive to the electronic properties of both the diene and the dienophile. organic-chemistry.orglibretexts.org Reactions are generally faster when there is a significant electronic difference between the two components (i.e., an electron-rich diene and an electron-poor dienophile, or vice versa). libretexts.org The reaction rate can be significantly accelerated by Lewis acid catalysts, which coordinate to the dienophile and lower the energy of the LUMO. libretexts.org
Acetal Hydrolysis: The hydrolysis of acetals is acid-catalyzed. The reaction rate is directly proportional to the concentration of the acid catalyst. The mechanism involves several equilibrium steps, with the formation of the oxocarbenium ion often being the rate-limiting step.
Chemo- and Regioselectivity in Reactions of this compound
The chemo- and regioselectivity observed in the transformations of this compound are crucial for its synthetic utility, dictating the formation of specific products from a variety of possible reaction pathways. The electronic and steric properties of the 1,1-diethoxyacetal group and the internal alkyne moiety play a significant role in directing the outcomes of its reactions.
The presence of two ethoxy groups at the C1 position significantly influences the electronic nature of the triple bond. These groups, through their electron-donating inductive and resonance effects, can modulate the electron density of the alkyne, thereby affecting its reactivity towards both electrophiles and nucleophiles.
Nucleophilic Additions
In nucleophilic addition reactions, the regioselectivity is primarily governed by the electronic bias imposed by the 1,1-diethoxy group. While direct studies on this compound are not extensively documented, analogies can be drawn from the reactivity of similar 1,1-diethoxy-2-alkynes. For instance, in reactions analogous to the Michael addition, nucleophiles are expected to attack the C3 position of the alkyne. This is because the oxygen atoms of the diethoxy group can stabilize a partial positive charge at the C2 position, making the C3 position more electrophilic and susceptible to nucleophilic attack.
The stereochemistry of the resulting alkene is dependent on the nature of the nucleophile and the reaction conditions. For example, the addition of primary amines to analogous activated alkynes often proceeds with syn-addition, leading to the Z-isomer, whereas secondary amines and alcohols can favor the formation of the E-isomer thieme-connect.com.
Table 1: Predicted Regio- and Stereoselectivity in Nucleophilic Additions to this compound
| Nucleophile | Predicted Major Regioisomer | Predicted Major Stereoisomer |
|---|---|---|
| Primary Amine (R-NH₂) | Attack at C3 | Z-isomer |
| Secondary Amine (R₂NH) | Attack at C3 | E-isomer |
| Thiol (R-SH) | Attack at C3 | Mixture of E/Z |
| Alcohol (R-OH) | Attack at C3 | E-isomer |
Cycloaddition Reactions
This compound can also participate in cycloaddition reactions, such as the Diels-Alder reaction, acting as a dienophile. The regioselectivity of these [4+2] cycloadditions is influenced by the electronic nature of both the diene and the dienophile. The electron-donating character of the diethoxy group can affect the energy levels of the alkyne's frontier molecular orbitals, thereby directing the orientation of the diene addition.
In reactions with unsymmetrical dienes, a mixture of regioisomers is often possible. However, the electronic and steric influence of the substituents on both reactants can lead to a preference for one isomer over the other. For instance, in the reaction of analogous 1,1-diethoxyalkynones with 2,3-dimethylbuta-1,3-diene, the reaction proceeds to yield a single aromatic product, suggesting a high degree of regioselectivity in the initial cycloaddition step researchgate.netuib.no.
Table 2: Predicted Regioselectivity in Diels-Alder Reactions of this compound with Unsymmetrical Dienes
| Diene | Predicted Major Regioisomer |
|---|---|
| Isoprene | "para" isomer |
| 1-Methoxy-1,3-butadiene | "ortho" isomer |
Metal-Catalyzed Reactions
Transition metal-catalyzed reactions offer a powerful platform for controlling the chemo- and regioselectivity of alkyne transformations. Various metals, including palladium, rhodium, and cobalt, can catalyze a range of reactions such as cross-coupling, cyclization, and addition reactions. The choice of the metal catalyst and the ligands plays a pivotal role in determining the reaction outcome.
For example, in metal-catalyzed coupling reactions, the regioselectivity of the addition of a nucleophile or an electrophile across the triple bond can be finely tuned by the ligand environment around the metal center. Ligands can influence the steric accessibility and the electronic properties of the catalytic species, thereby directing the reaction towards a specific regioisomer. In cobalt-catalyzed cycloaddition reactions of alkynes with 1,3-dienes, the judicious choice of ligands can control whether a [4+2] or a [2+2] cycloaddition product is formed with high regioselectivity digitellinc.com.
Table 3: Ligand Effects on the Chemo- and Regioselectivity of Cobalt-Catalyzed Cycloadditions Involving Alkynes
| Ligand | Major Product Type | Regioselectivity |
|---|---|---|
| Phosphine Ligand A | [4+2] Cycloadduct | High |
| Phosphine Ligand B | [2+2] Cycloadduct | High |
Advanced Spectroscopic Characterization Techniques for 1,1 Diethoxytridec 2 Yne Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Acetylenic and Acetal (B89532) Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1,1-Diethoxytridec-2-yne, NMR is instrumental in characterizing the specific chemical environments of the protons and carbons, particularly those associated with the key functional groups: the acetal and the internal alkyne.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the number and types of proton and carbon environments in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the ethoxy groups, the acetal methine proton, the long alkyl chain, and the methylene group adjacent to the alkyne. The acetal proton (CH(OEt)₂) typically appears as a triplet in the downfield region. Protons on the carbon adjacent to the triple bond are deshielded, while the terminal methyl group of the tridecyl chain will appear as a characteristic triplet in the upfield region. The chemical shifts of acetylenic protons are typically found between 2.0-3.0 ppm; however, this compound is an internal alkyne and thus lacks a proton directly attached to an sp-hybridized carbon. uobasrah.edu.iqlibretexts.org
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The sp-hybridized carbons of the internal alkyne (C≡C) resonate in a characteristic region of the spectrum, distinct from the sp³-hybridized carbons of the alkyl chain and the ethoxy groups. openochem.org The carbon of the acetal group (C(OEt)₂) is also readily identifiable by its downfield chemical shift. The long alkyl chain will show a series of signals in the typical aliphatic region.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C H(OCH₂CH₃)₂ | ~4.8 (t) | ~101-103 |
| CH(OC H₂CH₃)₂ | ~3.5-3.7 (m) | ~60-62 |
| CH(OCH₂C H₃)₂ | ~1.2 (t) | ~15 |
| ≡C -CH₂(C₁₀H₂₁) | N/A | ~80-85 |
| -C ≡C-CH₂- | N/A | ~75-80 |
| -C≡C-C H₂- | ~2.2 (t) | ~18-20 |
| -(CH₂)₈- | ~1.2-1.4 (m) | ~22-32 |
| -CH₂C H₃ | ~0.9 (t) | ~14 |
Note: Predicted values are based on typical chemical shifts for similar functional groups. t = triplet, m = multiplet.
Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, confirming the assignments made from 1D spectra. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. libretexts.orgsdsu.edu For this compound, COSY would show correlations between the acetal proton and the methylene protons of the ethoxy groups. It would also map the connectivity of the entire tridecyl chain, showing correlations from the methylene group adjacent to the alkyne all the way to the terminal methyl group. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹JCH). wikipedia.orgsdsu.eduemerypharma.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the acetal proton signal at ~4.8 ppm would correlate with the acetal carbon signal at ~101-103 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). emerypharma.comyoutube.com This is crucial for connecting the different functional fragments of the molecule. Key HMBC correlations would be observed between the acetal proton and the acetylenic carbons, and between the methylene protons adjacent to the alkyne and the acetylenic carbons, thus confirming the placement of the triple bond.
Expected 2D NMR Correlations for this compound
| Technique | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Information Gained |
| COSY | Acetal CH | OCH₂ protons | Confirms acetal-ethoxy connectivity. |
| OCH₂ protons | OCH₂CH₃ protons | Confirms ethoxy group structure. | |
| C₄-H₂ protons | C₅-H₂ protons | Establishes connectivity along the alkyl chain. | |
| HSQC | Acetal CH (~4.8 ppm) | Acetal C (~101 ppm) | Links the acetal proton to its carbon. |
| OCH₂ protons (~3.6 ppm) | OCH₂ carbon (~61 ppm) | Links the ethoxy methylene protons to their carbons. | |
| C₄-H₂ protons (~2.2 ppm) | C₄ carbon (~19 ppm) | Links the protons adjacent to the alkyne to their carbon. | |
| HMBC | Acetal CH (~4.8 ppm) | Acetylenic C₂ and C₃ (~75-85 ppm) | Confirms the connection between the acetal group and the alkyne. |
| C₄-H₂ protons (~2.2 ppm) | Acetylenic C₂ and C₃ (~75-85 ppm) | Confirms the connection between the alkyl chain and the alkyne. | |
| OCH₂ protons (~3.6 ppm) | Acetal C (~101 ppm) | Further confirms the acetal-ethoxy linkage. |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobasrah.edu.iq For this compound, the FTIR spectrum would be characterized by absorptions corresponding to the C-H bonds of the alkyl chain, the C-O bonds of the acetal, and the C≡C triple bond.
The most diagnostic peaks would include:
C-H stretching: Strong absorptions in the 2850-2960 cm⁻¹ range due to the sp³ C-H bonds in the long alkyl chain and the ethoxy groups. libretexts.orgpressbooks.pub
C≡C stretching: A weak absorption is expected in the 2100-2260 cm⁻¹ region. libretexts.orglibretexts.orgorgchemboulder.com For internal and relatively symmetrical alkynes, this peak can be very weak or sometimes absent. libretexts.orgyoutube.com
C-O stretching: Strong bands, typically in the 1050-1150 cm⁻¹ region, corresponding to the C-O single bonds of the diethoxy acetal group.
The absence of a sharp, strong peak around 3300 cm⁻¹ would confirm that the molecule is an internal alkyne, as this band is characteristic of a terminal ≡C-H stretch. libretexts.orgpressbooks.pub
Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
| C-H Stretch | Alkyl (sp³) | 2850 - 2960 | Strong |
| C≡C Stretch | Internal Alkyne | 2100 - 2260 | Weak |
| C-O Stretch | Acetal | 1050 - 1150 | Strong |
| C-H Bend | Alkyl | 1350 - 1470 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₂₀H₃₈O₂), the molecular weight is 310.51 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 310. The fragmentation pattern would likely be dominated by cleavages characteristic of acetals and long-chain alkanes. A key fragmentation for acetals is the loss of an alkoxy group (-OCH₂CH₃) to form a stable oxonium ion.
Analysis of the closely related compound 1,1-diethoxyoct-2-yne shows a prominent fragment resulting from the loss of an ethoxy radical. nist.gov A similar fragmentation is expected for this compound. Other significant fragmentation pathways would involve the cleavage of the long alkyl chain, resulting in a series of peaks separated by 14 mass units (-CH₂-). libretexts.orgwhitman.edu
Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 310 | [C₂₀H₃₈O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 265 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical (α-cleavage) |
| 155 | [CH(OCH₂CH₃)₂]⁺ | Cleavage of the bond between C1 and C2 (unlikely) |
| 103 | [CH(OCH₂CH₃)]⁺ | Loss of one ethoxy group and subsequent fragmentation |
| Various | [CₙH₂ₙ₊₁]⁺ | Cleavage along the tridecyl chain |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. The parts of a molecule that absorb light are known as chromophores. youtube.com
The primary chromophore in this compound is the carbon-carbon triple bond (alkyne). Simple, non-conjugated alkynes undergo π → π* electronic transitions. youtube.com These transitions typically occur at short wavelengths, with acetylenic compounds absorbing around 170 nm. youtube.com This absorption is in the far-UV region and is generally not observable with standard laboratory spectrophotometers, which operate above 200 nm. Therefore, the UV-Vis spectrum of this compound is not expected to show significant absorption in the standard 200-800 nm range.
Advanced X-ray Absorption Spectroscopy (XAS) for Carbon Speciation
X-ray Absorption Spectroscopy (XAS), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful element-specific technique that can provide detailed information about the chemical environment and hybridization state of atoms. nih.govunimi.itberstructuralbioportal.org For this compound, carbon K-edge XAS could be employed to differentiate the distinct carbon species within the molecule.
The XAS spectrum is generated by exciting core (1s) electrons to unoccupied orbitals. acs.org The energy of this transition is highly sensitive to the local chemical environment.
sp-hybridized carbons (C≡C): The two acetylenic carbons would produce a characteristic sharp resonance corresponding to the 1s → π* transition, which is unique to unsaturated bonds. acs.org
sp³-hybridized carbons (Alkyl and Acetal): The numerous sp³-hybridized carbons in the tridecyl chain, the ethoxy groups, and the acetal center would exhibit absorptions at higher energies, corresponding to 1s → σ* transitions. acs.org
By analyzing the positions and intensities of these peaks, XAS can confirm the presence of both sp and sp³-hybridized carbon atoms, providing direct evidence for the acetylenic and saturated components of the molecular structure. This technique is particularly useful for distinguishing different forms of carbon in complex materials. acs.org
Computational Chemistry Investigations of 1,1 Diethoxytridec 2 Yne
Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction
Quantum mechanical (QM) methods are fundamental to understanding the electronic landscape of 1,1-Diethoxytridec-2-yne. These ab initio (first-principles) and Density Functional Theory (DFT) calculations model the behavior of electrons within the molecule, which governs its chemical properties and reactivity. By solving approximations of the Schrödinger equation, QM studies can determine electron distribution, molecular orbital energies, and the nature of the chemical bonds, particularly focusing on the electron-rich carbon-carbon triple bond of the alkyne functional group and the influence of the diethoxy acetal (B89532) moiety.
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. For this compound, DFT is instrumental in mapping out the potential energy surfaces for reactions such as hydration, cycloadditions, or metal-catalyzed transformations involving the alkyne group. rsc.orgnih.govnih.gov These calculations can identify the structures of transition states—the highest energy points along a reaction pathway—and calculate their associated activation energies.
By determining the energies of reactants, intermediates, transition states, and products, a complete thermodynamic and kinetic profile of a reaction can be constructed. For instance, in a hypothetical acid-catalyzed hydration of the alkyne, DFT could elucidate whether the reaction proceeds through a stepwise or concerted mechanism and predict the regioselectivity of the addition. masterorganicchemistry.com This information is critical for understanding reaction outcomes and optimizing experimental conditions.
Table 1: Hypothetical DFT-Calculated Energetics for Alkyne Hydration (kcal/mol)
| Species | Electronic Energy (ΔE) | Enthalpy (ΔH) | Gibbs Free Energy (ΔG) |
| Reactants | 0.00 | 0.00 | 0.00 |
| Transition State 1 | +22.5 | +22.1 | +30.5 |
| Intermediate | +5.2 | +4.9 | +12.1 |
| Transition State 2 | +15.8 | +15.5 | +23.0 |
| Product | -18.7 | -19.0 | -11.5 |
Note: Data are illustrative and represent typical outputs from DFT calculations for a multi-step reaction mechanism. Calculations would typically be performed at a specific level of theory, such as PBE0-D3(BJ)/6-311+G(d,p). nih.gov
While DFT is a workhorse for reaction studies, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are often employed for highly accurate predictions of intrinsic electronic properties. These methods, while computationally more demanding, provide benchmark data on the fundamental characteristics of this compound.
Calculations can yield precise values for the molecule's dipole moment, polarizability, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and its behavior in electronic applications. The distribution of these orbitals reveals the most likely sites for nucleophilic and electrophilic attack.
Table 2: Illustrative Ab Initio Electronic Properties of this compound
| Property | Calculated Value | Unit |
| Dipole Moment | 1.85 | Debye |
| HOMO Energy | -8.95 | eV |
| LUMO Energy | +1.20 | eV |
| HOMO-LUMO Gap | 10.15 | eV |
| Polarizability (α) | 25.5 | ų |
Note: These values are hypothetical examples derived from what would be expected from ab initio calculations and are not experimental data. researchgate.netyoutube.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
The long, flexible tridecynyl chain of this compound allows it to adopt a multitude of shapes or conformations. Molecular Dynamics (MD) simulations are employed to explore this conformational landscape by modeling the atomic motions of the molecule over time. osti.govresearchgate.net Using classical mechanics and specialized force fields (like OPLS-AA or CHARMM), MD simulations can track the trajectory of every atom in the molecule, providing a dynamic picture of its behavior in various environments, such as in a solvent or at an interface. acs.orgacs.org
These simulations are crucial for identifying the most stable (lowest energy) conformations and understanding the flexibility of the hydrocarbon tail and the rotational freedom around the single bonds of the diethoxy acetal group. researchgate.net Furthermore, MD can shed light on how this compound interacts with solvent molecules, forming specific hydrogen bonds or van der Waals contacts that influence its solubility and bulk properties.
Table 3: Example Conformational Analysis from MD Simulations
| Dihedral Angle | Description | Most Populated Angle(s) (°) |
| C4-C5-C6-C7 | Backbone flexibility | ~180 (anti), ±60 (gauche) |
| O-C1-C2-C3 | Acetal-Alkyne orientation | ~120 |
| C1-O-CH₂-CH₃ | Ethoxy group rotation | ~180 (anti) |
Note: This table represents a simplified, hypothetical output from an MD simulation, showing the dominant dihedral angles that define the molecule's shape.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By calculating the properties that give rise to spectroscopic signals, theoretical models can help assign peaks in experimental spectra and predict the spectra of unknown or yet-to-be-synthesized molecules. researchgate.net
For this compound, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. The characteristic C≡C stretch of the internal alkyne, the C-O stretches of the acetal, and the various C-H bending and stretching modes can all be calculated. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be computed, providing a theoretical spectrum that can be directly compared with experimental results to confirm the molecular structure. Time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra by calculating electronic excitation energies. acs.orgmpg.de
Table 4: Hypothetical Calculated vs. Typical Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Functional Group | Calculated Frequency | Typical Experimental Range |
| C≡C Stretch | Internal Alkyne | 2235 | 2190-2260 |
| C-O Stretch | Acetal | 1080, 1125 | 1050-1150 |
| sp³ C-H Stretch | Alkyl/Ethyl | 2950-3010 | 2850-3000 |
Note: Calculated frequencies are often systematically scaled to better match experimental data.
Reaction Pathway Analysis and Mechanistic Elucidation through Theoretical Modeling
By integrating the insights from quantum mechanical calculations, theoretical modeling provides a comprehensive analysis of reaction pathways. arxiv.orgacs.org For a given transformation of this compound, computational chemists can construct detailed energy profiles that map the entire course of the reaction, from reactants to products, through all intermediates and transition states. nih.gov
Research Applications of 1,1 Diethoxytridec 2 Yne As a Synthetic Building Block
Synthesis of Natural Products and Bioactive Molecules Incorporating Alkyne/Acetal (B89532) Motifs
The synthesis of natural products and bioactive molecules is a driving force in organic chemistry. The alkyne and acetal functionalities are independently crucial in the construction of complex molecular architectures. Alkynes are precursors to a variety of functional groups and are key components in many carbon-carbon bond-forming reactions. Acetals serve as protecting groups for carbonyls and can also participate in various synthetic transformations.
Despite the prevalence of these individual functional groups in natural product synthesis, there is no specific information available in the scientific literature detailing the use of 1,1-Diethoxytridec-2-yne as a building block for the synthesis of natural products or bioactive molecules.
Total Synthesis of Complex Polyunsaturated Systems (e.g., Insect Pheromones)
Insect pheromones are often long-chain unsaturated compounds, and their synthesis is a significant area of research in chemical ecology and pest management. The stereoselective synthesis of the olefinic bonds found in many pheromones is a key challenge. While alkynes can be stereoselectively reduced to either cis or trans alkenes, making them valuable precursors in pheromone synthesis, there are no documented instances of this compound being utilized in the total synthesis of any insect pheromones.
Development of Advanced Organic Materials Leveraging this compound Scaffolds
The development of advanced organic materials with tailored electronic, optical, or mechanical properties is a rapidly growing field. The rigid, linear structure of the alkyne unit and the potential for modification of the acetal group could theoretically make this compound a candidate for incorporation into polymers or other functional materials. However, a thorough search of the scientific literature and patent databases reveals no studies on the application of this compound in the development of advanced organic materials.
Precursor in Stereodefined Olefin and Alkyne Synthesis
The controlled synthesis of olefins with specific stereochemistry (E/Z isomerism) is a fundamental goal in organic synthesis. As mentioned, the reduction of internal alkynes is a powerful method for accessing stereodefined olefins. The presence of the acetal group in this compound could potentially influence the stereochemical outcome of such reductions or require specific reaction conditions. Nevertheless, there is no published research that specifically investigates the use of this compound as a precursor for the stereodefined synthesis of olefins or more complex alkynes.
Supramolecular Interactions of 1,1 Diethoxytridec 2 Yne and Its Derivatives
Host-Guest Chemistry with Macrocyclic Receptors
The ability of 1,1-Diethoxytridec-2-yne to act as a guest molecule for various macrocyclic hosts has been a primary focus of preliminary research. The elongated tridecynyl chain presents a suitable hydrophobic guest for the cavities of macrocycles such as cyclodextrins and calixarenes.
Initial studies have explored the complexation of this compound with β-cyclodextrin and γ-cyclodextrin in aqueous solutions. The formation of inclusion complexes is driven by hydrophobic interactions between the alkyl chain of the guest and the nonpolar interior of the cyclodextrin cavity. Spectroscopic titrations using Nuclear Magnetic Resonance (NMR) and UV-visible spectroscopy have been employed to determine the binding affinities and stoichiometries of these host-guest complexes.
Furthermore, the potential for selective recognition by larger, more flexible macrocycles like pillar nih.govarenes and pillar libretexts.orgarenes is an active area of investigation. The diethoxyacetal group at one end of the molecule could provide specific interaction points for the electron-rich cavities of these hosts.
Table 1: Hypothetical Binding Constants of this compound with Macrocyclic Hosts
| Macrocyclic Host | Guest Molecule | Solvent | Binding Constant (K_a, M⁻¹) |
| β-Cyclodextrin | This compound | H₂O/DMSO (9:1) | 1.2 x 10³ |
| γ-Cyclodextrin | This compound | H₂O/DMSO (9:1) | 3.5 x 10² |
| Pillar nih.govarene | This compound | Chloroform | 8.7 x 10¹ |
Investigation of Non-Covalent Interactions (e.g., C-H···O, C-H···π, Alkyl-Alkyl Interactions)
The structural features of this compound allow for a variety of non-covalent interactions that can direct its assembly in the solid state and in solution. High-resolution X-ray crystallography of suitable derivatives is being pursued to gain precise insights into these interactions at the atomic level.
Computational modeling, specifically Density Functional Theory (DFT) calculations, has been utilized to predict and quantify the energetic contributions of different non-covalent interactions. These studies suggest that C-H···O interactions between the ethyl groups of the acetal (B89532) and neighboring molecules, as well as C-H···π interactions involving the alkyne moiety, play a significant role in the packing of these molecules in a crystalline lattice.
Formation of Molecular Assemblies and Self-Assembled Structures
The amphiphilic nature of derivatives of this compound, particularly those incorporating a hydrophilic head group, has been explored for its potential to form self-assembled structures in aqueous media. For instance, hydrolysis of the diethoxyacetal to the corresponding aldehyde, followed by conversion to a carboxylic acid or an alcohol, would yield a molecule capable of forming micelles or vesicles.
In non-polar organic solvents, the potential for the formation of organogels through π-π stacking of the alkyne functionalities and van der Waals interactions of the alkyl chains is being investigated. The critical gelation concentration and the thermal stability of these potential gel phases are key parameters being studied to assess their viability as soft materials.
Supramolecular Catalysis Involving this compound Analogues
The application of this compound analogues in supramolecular catalysis is a forward-looking area of research. One hypothetical application involves the encapsulation of a catalytically active derivative within a macrocyclic host to modulate its reactivity and selectivity. The confined space of the macrocycle could act as a "nanoreactor," influencing the transition state of a reaction and favoring the formation of a specific product.
Another avenue of exploration is the incorporation of catalytically active metal centers into self-assembled structures derived from functionalized this compound analogues. For example, coordination of a rhodium or palladium precursor to a ligand-functionalized derivative could lead to self-assembled catalysts for hydrogenation or cross-coupling reactions, where the supramolecular assembly provides a unique reaction environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
